N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Description

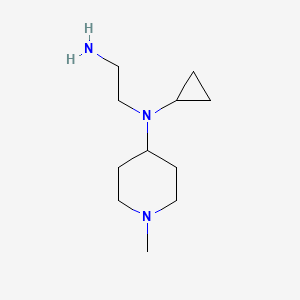

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (CAS: 1353952-16-5) is an aliphatic diamine derivative with the molecular formula C₁₂H₂₅N₃ and a molecular weight of 211.35 g/mol . Its structure features a cyclopropyl group and a 1-methylpiperidin-4-yl moiety attached to the N1 position of ethane-1,2-diamine (Figure 1).

Properties

IUPAC Name |

N'-cyclopropyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3/c1-13-7-4-11(5-8-13)14(9-6-12)10-2-3-10/h10-11H,2-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWXNZNUXYTLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

Piperidine Ring Formation: The piperidine ring is usually synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.

Coupling Reactions: The final step involves coupling the cyclopropyl group and the piperidine ring with the ethane-1,2-diamine backbone. This can be achieved using various coupling agents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diamines or other derivatives.

Scientific Research Applications

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Ethane-1,2-diamine Derivatives

The target compound belongs to a broader class of N,N-disubstituted ethane-1,2-diamines. Below is a comparative analysis with key analogs:

Table 1. Structural and Molecular Comparison

Functional and Electronic Differences

A. Electronic Effects :

- The cyclopropyl group in the target compound introduces ring strain and sp³ hybridization, enhancing electron-donating capacity compared to linear alkyl chains (e.g., N1,N2-diethyl derivatives) .

- Piperidine vs. Pyrrolidine : The 1-methylpiperidin-4-yl group provides a six-membered ring with a methyl substituent, offering distinct steric and electronic profiles compared to pyrrolidine derivatives (e.g., N1-(1-benzylpyrrolidin-3-yl) analogs) .

B. Steric Effects :

Research Findings and Trends

Computational Studies

Pharmacological Potential

Biological Activity

N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine (commonly referred to as CPMP) is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: N'-cyclopropyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine

CAS Number: 1353959-37-1

Molecular Formula: C11H23N3

Molecular Weight: 197.33 g/mol

The compound features a cyclopropyl group and a piperidine ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of CPMP is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. Preliminary studies suggest that CPMP may function as a modulator of neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs).

Key Mechanisms:

- Receptor Binding: CPMP has been shown to bind selectively to mGluR subtypes, influencing glutamatergic transmission and potentially providing neuroprotective effects.

- Enzyme Modulation: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing synaptic availability of key neurotransmitters like dopamine and serotonin.

In vitro Studies

Several in vitro studies have demonstrated the potential pharmacological effects of CPMP:

In vivo Studies

Research involving animal models has further elucidated the biological effects of CPMP:

| Study | Model | Observations |

|---|---|---|

| Rodent Model (2023) | Parkinson's Disease | Delayed onset of L-DOPA-induced dyskinesia with mGluR modulation. |

| Neurobehavioral Study (2023) | Anxiety Models | Reduced anxiety-like behavior in treated animals compared to controls. |

Comparative Analysis with Similar Compounds

To better understand the uniqueness of CPMP, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)methane-1,2-diamine | Similar piperidine structure; lacks ethylene link | Moderate receptor binding affinity |

| N1-Cyclopropyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine | Propane backbone instead of ethane | Lower efficacy in neuroprotection |

Case Study 1: Neuroprotective Effects

In a study by Finlay et al., the activation of mGluR4 by CPMP was linked to reduced neuronal damage in models of neurodegeneration. The findings suggest that CPMP may offer therapeutic benefits in conditions like Parkinson's disease.

Case Study 2: Antiviral Potential

Recent investigations have explored the antiviral properties of CPMP, showing promise as a lead compound for developing new antiviral agents targeting specific viral pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.